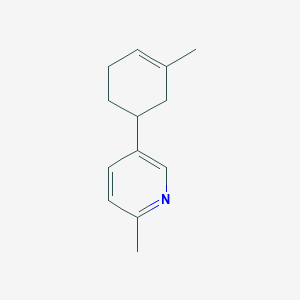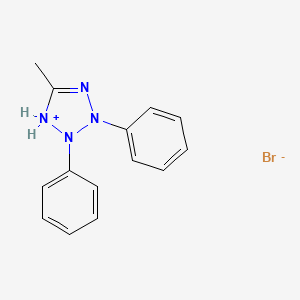
5-Methyl-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their diverse biological and chemical properties, making them valuable in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of methyl-substituted hydrazine with diphenyl ketone in the presence of a brominating agent. The reaction is carried out in a solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce a variety of substituted tetrazoles.
Scientific Research Applications
5-Methyl-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1,3-Diphenyl-1H-tetrazole: Similar structure but lacks the methyl group.
5-Phenyl-2,3-dihydro-1H-tetrazol-1-ium bromide: Similar structure but with different substituents.
2,3-Diphenyl-1H-tetrazole: Lacks the methyl group and has a different substitution pattern.
Uniqueness
5-Methyl-2,3-diphenyl-2,3-dihydro-1H-tetrazol-1-ium bromide is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct properties and applications compared to other similar compounds.
Properties
CAS No. |
6165-63-5 |
|---|---|
Molecular Formula |
C14H15BrN4 |
Molecular Weight |
319.20 g/mol |
IUPAC Name |
5-methyl-2,3-diphenyl-1H-tetrazol-1-ium;bromide |
InChI |
InChI=1S/C14H14N4.BrH/c1-12-15-17(13-8-4-2-5-9-13)18(16-12)14-10-6-3-7-11-14;/h2-11H,1H3,(H,15,16);1H |
InChI Key |
SGPDHCHFMPSGAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N([NH2+]1)C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



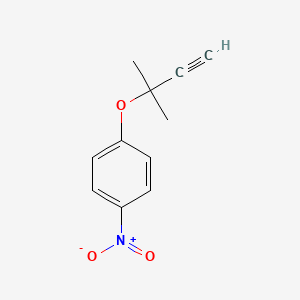
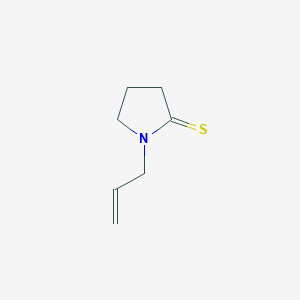
![(NZ)-N-[1,2-bis(3-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14739859.png)

![(8S,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-iodoacetyl)-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14739890.png)
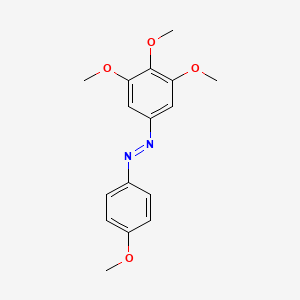

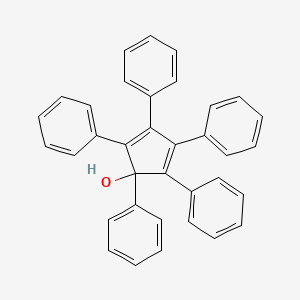
![4,5-Dimethyl-2-[(phenylsulfonyl)amino]phenyl benzenesulfonate](/img/structure/B14739921.png)

![1,3-Bis[(carbamoylamino)-(2-hydroxyphenyl)methyl]urea](/img/structure/B14739932.png)

